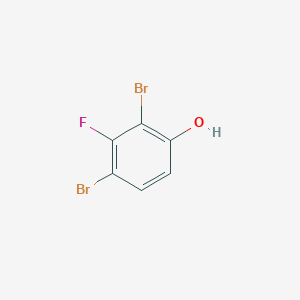
(2S)-3-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a 4-chlorophenyl group attached to the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
(2S)-3-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
(2S)-3-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-3-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid
- (2S)-3-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid
- (2S)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid
Uniqueness
(2S)-3-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in reactivity and biological activity.
特性
分子式 |
C11H13Cl2NO2 |
|---|---|
分子量 |
262.13 g/mol |
IUPAC名 |
(2S)-3-(4-chlorophenyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12ClNO2.ClH/c12-8-3-1-7(2-4-8)9-5-6-13-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9?,10-;/m0./s1 |
InChIキー |
GZACFWPRUJGFMZ-FTCYEJDNSA-N |
異性体SMILES |
C1CN[C@@H](C1C2=CC=C(C=C2)Cl)C(=O)O.Cl |
正規SMILES |
C1CNC(C1C2=CC=C(C=C2)Cl)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13355898.png)
![Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinate](/img/structure/B13355902.png)


![(1S,2S)-2-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)cyclopentan-1-ol](/img/structure/B13355929.png)

![6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355960.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B13355961.png)

![(3S,7R)-2,2-Dimethyl-5-(5-methyl-3-phenylisoxazol-4-yl)-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3,7-dicarboxylic acid](/img/structure/B13355968.png)
![Methyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B13355970.png)
